Benzenecarbothioyl chloride
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Overview
Description
Benzenecarbothioyl chloride, also known as benzothioyl chloride, is an organosulfur compound with the molecular formula C7H5ClS. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of thioesters and other sulfur-containing compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzenecarbothioyl chloride can be synthesized through the reaction of benzoyl chloride with hydrogen sulfide in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields this compound along with hydrogen chloride as a byproduct .
Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of benzene in the presence of sulfur and a catalyst. This method involves the direct introduction of chlorine gas into a mixture of benzene and sulfur, followed by purification to obtain the desired product .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.
Addition Reactions: The compound can also participate in addition reactions with nucleophiles, leading to the formation of various sulfur-containing compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Conditions: Room temperature to moderate heating
Major Products:
- Thioesters
- Thiocarbamates
- Sulfur-containing heterocycles
Scientific Research Applications
Benzenecarbothioyl chloride is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:
Chemistry: Used in the synthesis of thioesters, thiocarbamates, and other sulfur-containing compounds.
Industry: Employed in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of benzenecarbothioyl chloride involves its reactivity as an electrophile. The compound readily reacts with nucleophiles, leading to the formation of various sulfur-containing products. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Benzenecarbothioyl chloride is similar to other organosulfur compounds such as:
Benzoyl chloride: Both compounds contain a benzene ring and a reactive acyl chloride group.
Thiophosgene: This compound also contains a sulfur atom and is used in similar synthetic applications.
Uniqueness: The presence of the sulfur atom in this compound makes it a valuable intermediate for the synthesis of sulfur-containing compounds, which are important in various fields such as pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
benzenecarbothioyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClS/c8-7(9)6-4-2-1-3-5-6/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUYNGXMQRGJSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3335-22-6 |
Source
|
Record name | benzenecarbothioyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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